

An In-depth Technical Guide to 1,8-Naphthyridine-2,7-diol

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Compound of Interest

Compound Name: 1,8-Naphthyridine-2,7-diol

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This technical guide provides a comprehensive overview of **1,8-Naphthyridine-2,7-diol**, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its relevance in various signaling pathways. Due to tautomerism, this compound is often represented in its more stable dione form, 1,8-Naphthyridine-2,7(1H,8H)-dione.^[1]

Physicochemical and Structural Data

The fundamental properties of **1,8-Naphthyridine-2,7-diol** are summarized in the table below. This data is crucial for its application in experimental and biological contexts.

Property	Value
CAS Number	49655-93-8[2][3][4][5]
Molecular Formula	C ₈ H ₆ N ₂ O ₂ [2][3]
Molecular Weight	162.15 g/mol [2][3]
IUPAC Name	1,8-dihydro-1,8-naphthyridine-2,7-dione[2][4]
Synonyms	1,8-Naphthyridine-2,7(1H,8H)-dione, 2,7-Dihydroxy-1,8-naphthridine[2][4]
Appearance	Brown Solid[4]
Purity	95%[4]
Canonical SMILES	<chem>C1=CC(=O)NC2=C1C=CC(=O)N2</chem> [2]
InChI Key	LJALSNRALPCDMH-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of the 1,8-naphthyridine scaffold can be achieved through various established methods, including the Friedländer and Gould-Jacobs reactions.[1] A representative experimental protocol for a structurally related compound, 4-Methyl-**1,8-naphthyridine-2,7-diol**, involves a condensation and cyclization reaction.[1]

Representative Synthesis Protocol: Condensation Reaction

- **Condensation:** In a round-bottom flask, dissolve 2,6-diaminopyridine and a molar excess of ethyl acetoacetate in ethanol.
- **Cyclization:** Add polyphosphoric acid to the mixture and heat under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Neutralization and Precipitation:** After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water. The resulting solution is then neutralized with a sodium hydroxide solution until a precipitate forms.

- Isolation: The crude product is collected by filtration, washed with cold water, and subsequently dried.
- Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.[1]

Spectroscopic Characterization Protocols

To confirm the identity, purity, and structure of synthesized 1,8-naphthyridine derivatives, a standard workflow of spectroscopic analysis is essential.

- NMR Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - 1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak of DMSO- d_6 (δ 2.50 ppm) as an internal reference.[6]
- IR Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
 - Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . [6]
- UV-Vis Spectroscopy:
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO).
 - Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.[6]
- Mass Spectrometry:

- Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[6]

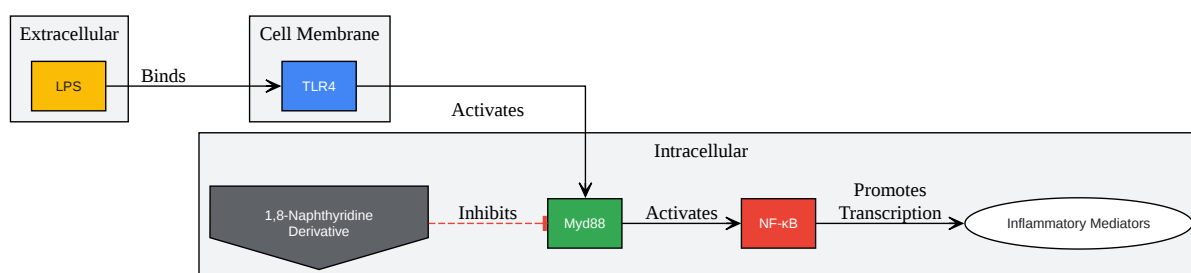
Biological Activity and Signaling Pathways

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[7][8][9][10][11]

Anti-inflammatory Activity and the TLR4/Myd88/NF- κ B Signaling Pathway

Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties. For instance, a novel 1,8-naphthyridine-2-carboxamide derivative has been demonstrated to attenuate inflammatory responses in LPS-treated BV2 microglial cells.[12] The mechanism of action involves the suppression of reactive oxygen species (ROS) generation and the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (Myd88)/Nuclear factor kappa B (NF- κ B) signaling pathway.[12]

Below is a diagram illustrating the logical flow of the TLR4/Myd88/NF- κ B signaling pathway and the inhibitory effect of the 1,8-naphthyridine derivative.



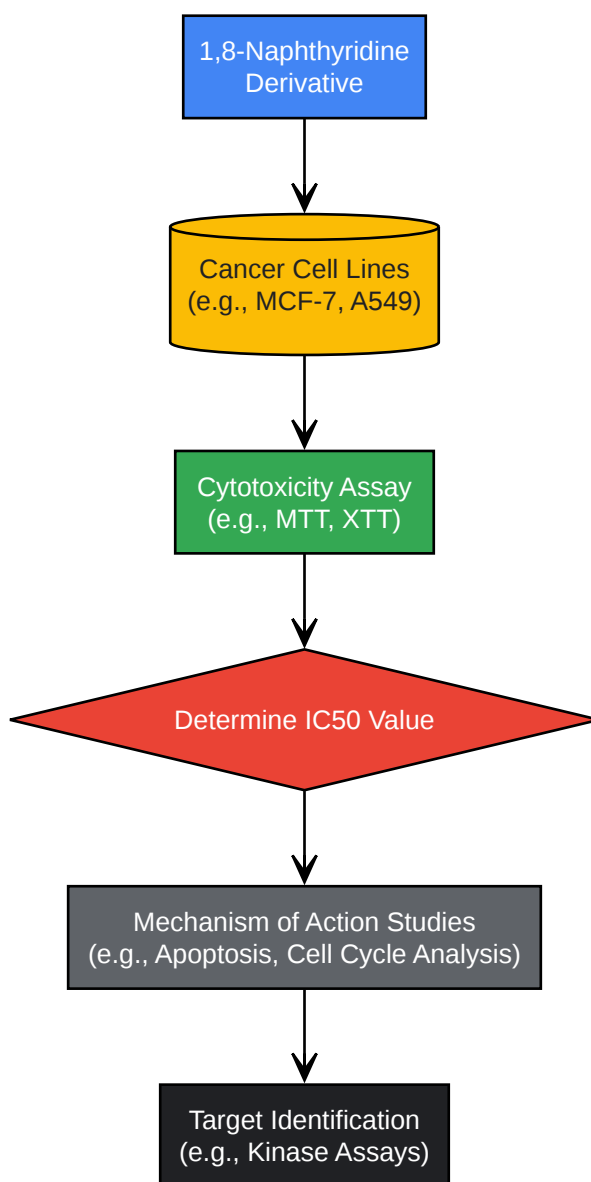
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Caption: Inhibition of the TLR4/Myd88/NF- κ B signaling pathway by a 1,8-naphthyridine derivative.

Anticancer Activity

Derivatives of 1,8-naphthyridine have also been extensively investigated for their anticancer properties.^[10] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), casein kinase 2, and c-Met kinase.^{[13][14]}

Below is a conceptual workflow for the preliminary investigation of the anticancer activity of a novel 1,8-naphthyridine derivative.



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Caption: Experimental workflow for evaluating the anticancer potential of 1,8-naphthyridine derivatives.

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